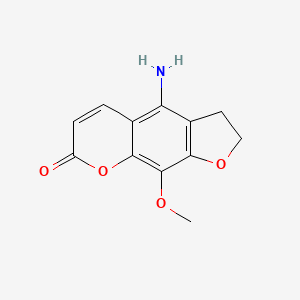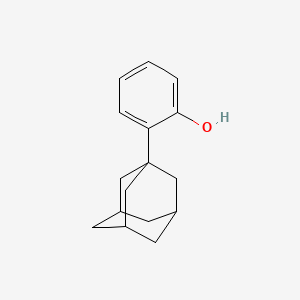
(2-Iodoethyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodoethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13ISi. It is a derivative of ethyltrimethylsilane, where an iodine atom is attached to the second carbon of the ethyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Iodoethyl)trimethylsilane can be synthesized through the reaction of vinylsilane with hydroiodic acid (HI). This reaction involves the addition of HI to the vinyl group, resulting in the formation of the iodoethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of vinylsilane and hydroiodic acid under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodoethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Ethyltrimethylsilane.
Oxidation: Various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
(2-Iodoethyl)trimethylsilane is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Iodoethyl)trimethylsilane involves the reactivity of the iodine atom and the silicon-carbon bond. The iodine atom can be easily substituted by nucleophiles, making it a versatile reagent in organic synthesis. The silicon-carbon bond is highly electron-releasing, stabilizing positive charges and facilitating various reactions .
Comparación Con Compuestos Similares
Similar Compounds
(Iodomethyl)trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.
Iodotrimethylsilane: Contains an iodine atom directly bonded to silicon.
Uniqueness
(2-Iodoethyl)trimethylsilane is unique due to its specific reactivity profile, particularly in substitution reactions where the iodine atom can be replaced by various nucleophiles. This makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
2-iodoethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ISi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLSYVGHIJYYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
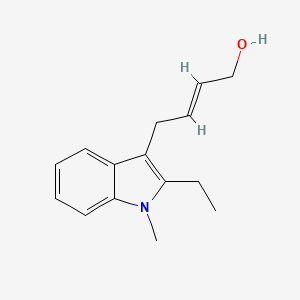


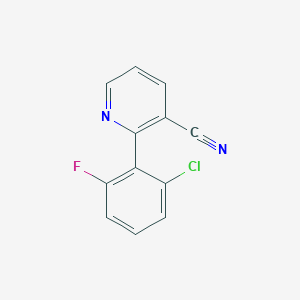
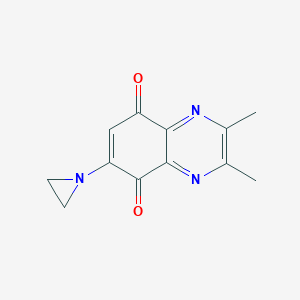
![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)


![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)

